3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride
Description
3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid hydrochloride is a β-amino acid derivative featuring a substituted phenyl ring with a methyl group at the para position and a nitro group at the meta position. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments. β-Amino acids like this are often utilized as chiral building blocks or intermediates in drug synthesis due to their stereochemical versatility and ability to mimic natural amino acids in bioactive molecules .
Properties
IUPAC Name |
3-amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-6-2-3-7(4-9(6)12(15)16)8(11)5-10(13)14;/h2-4,8H,5,11H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXVTSMHGLAQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride typically involves a multi-step process. One common method includes the nitration of 4-methylphenylpropanoic acid followed by the reduction of the nitro group to an amino group. The final step involves the formation of the hydrochloride salt.
Nitration: The starting material, 4-methylphenylpropanoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro product.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Hydrochloride Salt: The amino compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group at the 3-position of the phenyl ring undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions:
| Reagents/Conditions | Products | Notes |
|---|---|---|
| H₂ (1–3 atm), Pd/C (10% w/w), EtOH, 25°C | 3-Amino-3-(4-methyl-3-aminophenyl)propanoic acid | Complete conversion in 4–6 hours |
| NaBH₄/CuCl₂, THF, 0°C → RT | Partial reduction to hydroxylamine derivative | Requires stoichiometric control |
The reduction proceeds via a nitroso intermediate, with the hydrochloride counterion enhancing solubility in polar solvents. Catalytic hydrogenation retains stereochemical integrity at the β-carbon .
Decarboxylation Reactions
Thermal or acid-catalyzed decarboxylation eliminates CO₂ from the carboxylic acid group:
Conditions :
-
Acidic (HCl, Δ): Forms 3-amino-3-(4-methyl-3-nitrophenyl)propane
-
Enzymatic (decarboxylases): Yields trace amounts of nitrostyrene derivatives
The reaction rate increases under microwave irradiation (150°C, 10 min), achieving >90% conversion .
Transamination and Schiff Base Formation
The primary amine participates in transamination with α-ketoglutarate or forms Schiff bases:
| Reaction Partner | Product | Catalysts/Conditions |
|---|---|---|
| Pyridoxal phosphate (PLP) | β-Keto acid derivative | pH 7.4, 37°C, 2 hours |
| 4-nitrobenzaldehyde | Schiff base (λₘₐₓ = 410 nm in UV-Vis) | EtOH, RT, 1 hour |
Schiff base intermediates are critical in metalloenzyme mimicry studies .
Esterification and Amide Coupling
The carboxylic acid undergoes derivatization for peptide synthesis or prodrug design:
Esterification :
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Reagents: SOCl₂/MeOH
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Product: Methyl 3-amino-3-(4-methyl-3-nitrophenyl)propanoate (yield: 85%)
Amide Formation :
-
Reagents: EDC/HOBt, R-NH₂
-
Product: Corresponding amide (e.g., glycinamide conjugate)
Reaction efficiency depends on the steric hindrance from the 4-methyl group .
Electrophilic Aromatic Substitution
The electron-deficient nitro group directs electrophiles to the para position relative to the methyl group:
| Electrophile | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | Dinitro derivative (minor) |
| Br₂/FeBr₃ | CH₂Cl₂, RT | 5-bromo-4-methyl-3-nitrophenyl adduct |
Limited reactivity observed due to deactivation by the nitro group .
Chelation and Metal Complexation
The amino-carboxylate structure facilitates coordination with transition metals:
| Metal Salt | Ligand Ratio | Application |
|---|---|---|
| Cu(II) acetate | 1:2 (M:L) | Antimicrobial activity enhancement |
| Fe(III) chloride | 1:1 | Oxidation catalysis studies |
Stability constants (log K) for Cu(II) complexes range from 8.2–9.5 .
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces nitro-to-nitrito isomerization, forming a transient nitrito intermediate detectable by EPR spectroscopy. This property is exploitable in photoactivated drug delivery systems .
Scientific Research Applications
Biological Applications
1. Neuropharmacology
3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride has been studied for its role as an amino acid derivative that can modulate neurotransmitter systems. Specifically, it acts as an antagonist of certain receptors in the central nervous system, making it a candidate for research in neurodegenerative diseases and psychiatric disorders.
Case Study : Research has indicated that derivatives of this compound can influence synaptic transmission and plasticity, potentially leading to therapeutic strategies for conditions like Alzheimer's disease and schizophrenia .
2. Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound. The presence of the nitrophenyl group enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.
Case Study : In vitro assays demonstrated that this compound exhibits significant protective effects against oxidative stress in human fibroblast cells .
Synthetic Applications
1. Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups through standard organic reactions.
| Reaction Type | Example Application |
|---|---|
| Nucleophilic Substitution | Synthesis of complex amines |
| Coupling Reactions | Formation of peptide bonds |
| Reductive Amination | Synthesis of substituted amines |
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be utilized to modify polymer properties. By incorporating this compound into polymer matrices, researchers can enhance mechanical strength and thermal stability.
Case Study : A recent study showed that polymers modified with this compound exhibited improved tensile strength and resistance to thermal degradation compared to unmodified counterparts .
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid;hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect cellular pathways and lead to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional properties of 3-amino-3-(4-methyl-3-nitrophenyl)propanoic acid hydrochloride with analogous β-amino acid derivatives.
Key Structural and Functional Insights:
Substituent Effects: Nitro Group (3-position): Enhances electrophilicity and acidity (pKa ~1–2 for β-amino acids) . Hydrochloride Salt: Improves water solubility and crystallinity, critical for formulation in drug development .
Synthetic Accessibility :
- The nitro group facilitates reduction to amines (e.g., for prodrug activation), while the methyl group may complicate regioselective modifications .
Biological Activity
3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid hydrochloride, a compound with significant potential in pharmacology, exhibits diverse biological activities. This article explores its biological effects, including antibacterial, antifungal, and neuroprotective properties, supported by data tables and relevant research findings.
- Chemical Formula : C10H13ClN2O4
- Molecular Weight : 232.68 g/mol
- CAS Number : 137943569
- PubChem ID : 137943569
Biological Activity Overview
The compound's biological activities have been investigated in various studies, revealing its potential as an antibacterial and neuroprotective agent.
Antibacterial Activity
Research indicates that 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid hydrochloride possesses significant antibacterial properties. The compound has been tested against several bacterial strains, with results showing varying degrees of effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
| Bacillus subtilis | 30 |
| Pseudomonas aeruginosa | 60 |
These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal activity. Studies have reported its efficacy against common fungal pathogens:
| Fungal Strain | MIC µg/mL |
|---|---|
| Candida albicans | 70 |
| Aspergillus niger | 80 |
These findings indicate a promising role for the compound in treating fungal infections .
Neuroprotective Effects
The compound has shown potential as a neuroprotective agent, particularly in models of ischemic cell death. It acts as an NMDA receptor antagonist, selectively inhibiting NR2B-containing receptors. Research indicates that it possesses IC50 values between 30–100 nM, suggesting strong potency .
Case Studies
- Antibacterial Efficacy Study : A study conducted on various monomeric alkaloids included 3-Amino-3-(4-methyl-3-nitrophenyl)propanoic acid hydrochloride, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the phenyl ring enhance antibacterial activity .
- Neuroprotection in Ischemia Models : In an experimental model of ischemic stroke, the administration of this compound resulted in reduced neuronal death and improved functional recovery. The neuroprotective effects were attributed to its ability to modulate excitotoxicity through NMDA receptor inhibition .
Q & A
Q. What are the recommended synthetic routes for 3-amino-3-(4-methyl-3-nitrophenyl)propanoic acid hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitro-group introduction via nitration of 4-methylphenyl precursors, followed by amino group incorporation through reductive amination or nucleophilic substitution. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during synthesis .
- Reduction : Employ lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation for nitro-to-amine conversion .
- Acid Hydrolysis : Hydrochloride formation via HCl treatment in anhydrous conditions .
Optimization involves adjusting parameters (temperature, solvent polarity, stoichiometry) and monitoring purity via HPLC. Statistical Design of Experiments (DoE) can systematically identify optimal conditions, such as using factorial designs to minimize side reactions .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm structural integrity by verifying aromatic proton splitting patterns (e.g., para-methyl and nitro groups) and amine proton shifts (~δ 2.5–3.5 ppm) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns .
Cross-validate with elemental analysis (C, H, N) to ensure stoichiometric consistency.
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound in drug discovery applications?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to:
- Reactivity : Simulate electrophilic/nucleophilic sites using Fukui indices or electrostatic potential maps .
- Degradation Pathways : Model hydrolysis or photodegradation kinetics under varying pH/temperature .
- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina .
Experimental validation via kinetic studies (HPLC monitoring) and crystallography (if stable crystals form) is critical .
Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?
- Methodological Answer : Address contradictions (e.g., unexpected NMR peaks) through:
- Replication : Repeat synthesis under controlled conditions to isolate variables.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete deprotection or oxidation intermediates) .
Statistical tools like principal component analysis (PCA) can differentiate systematic vs. random errors .
Q. What strategies optimize reaction yield while minimizing byproducts in large-scale synthesis?
- Methodological Answer : Implement:
- Continuous Flow Chemistry : Enhances mixing efficiency and heat transfer for nitro-group introduction .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for selective reductions .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Scale-up studies should prioritize solvent recovery and waste minimization to align with green chemistry principles .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stress : Store at 40°C/75% RH for 1–3 months; monitor degradation via HPLC .
- Light Exposure : Use ICH Q1B guidelines for photostability testing in UV/visible light chambers .
- pH-Dependent Hydrolysis : Test solubility and decomposition kinetics in buffers (pH 1–13) .
Stabilizers like antioxidants (e.g., BHT) or desiccants may extend shelf life .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
